4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-3-12-14(9(7)10)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWFKVBDKQHKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CN(N=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Condensation Approach
This approach involves the condensation of 3-methyl-1-phenyl-2-pyrazolone with suitable aldehydes under catalytic conditions, leading to the formation of bis(pyrazolyl)methane derivatives, which can be further modified to yield the target compound.
- Catalysis: Sodium acetate or other basic catalysts facilitate the condensation.
- Reaction Conditions: Typically performed at room temperature or mild heating, with solvents like ethanol.
- Product Isolation: Products are purified via filtration, crystallization, or chromatography.
- The synthesis of bis(pyrazolyl)methanes has been efficiently achieved with high yields, with spectral characterization confirming the structure.
- The process is adaptable for various substituents on the aldehyde, allowing for structural diversity.
Cyclization and Functionalization
This method involves cyclization of precursor compounds, such as hydrazines or hydrazides, followed by methylation and amination steps to introduce the methyl groups and amino functionalities.
- Cyclization: Using reagents like Lawesson's reagent to facilitate heterocycle formation.
- Deprotection: Removal of protecting groups under suitable conditions (acidic or basic).
- Substitution: Alkylation with methylating agents (e.g., methyl iodide) to introduce methyl groups at specific positions.
- A notable process involves cyclizing compounds of a specific formula in the presence of Lawesson's reagent, followed by deprotection to yield intermediates that are further functionalized.
- The methylation step often employs methyl iodide or dimethyl sulfate, with reaction conditions optimized for selectivity and yield.
Deprotection and Final Functionalization
The final steps typically involve deprotection of amino groups and methylation to obtain the target compound with the desired methyl and amino functionalities.
- Deprotection: Acidic conditions (e.g., HBr or HCl) are used to remove protecting groups.
- Methylation: Alkylation with methylating agents under controlled temperature.
- Purification: Crystallization or chromatography yields high-purity products.
- In one example, deprotection followed by methylation resulted in yields exceeding 90%, with spectral data confirming the structure.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Catalysts | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Multi-component condensation | 3-methyl-1-phenyl-2-pyrazolone + aldehyde | Sodium acetate | Room temperature or mild heating | High (80-95%) | Suitable for diverse aldehyde substituents |
| Cyclization with Lawesson's reagent | Precursors with hydrazine/hydrazide groups | Lawesson's reagent | Reflux in suitable solvent | Moderate to high (70-90%) | Facilitates heterocycle formation |
| Deprotection and methylation | Protected intermediates | HBr, methyl iodide | Acidic conditions, controlled temperature | >90% | Final functionalization step |
Research Findings and Observations
- Efficiency: The multi-component approach offers high yields and operational simplicity, making it suitable for large-scale synthesis.
- Selectivity: Cyclization methods provide regioselectivity, especially when using reagents like Lawesson's reagent.
- Purity: Crystallization and chromatography are effective in obtaining high-purity compounds.
- Functionalization: Methylation and amino substitution steps are critical for tailoring biological activity and physicochemical properties.
Notes and Recommendations
- Choice of Method: The selection depends on the availability of starting materials and desired substitution patterns.
- Reaction Optimization: Temperature control, solvent choice, and reagent stoichiometry significantly influence yields and purity.
- Safety Precautions: Methylating agents and reagents like Lawesson's reagent are hazardous and require appropriate handling.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is in the development of pharmaceuticals. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Properties
Research has shown that pyrazole compounds can also exhibit anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators. This makes such compounds promising candidates for treating inflammatory diseases .
Material Science
Beyond medicinal applications, this compound has potential uses in material science, particularly in the synthesis of novel polymers and nanomaterials.
Polymer Chemistry
The compound can be utilized as a building block for synthesizing functional polymers. Its ability to form coordination complexes with metals can lead to materials with enhanced electrical and thermal properties. Research indicates that incorporating pyrazole derivatives into polymer matrices can improve mechanical strength and thermal stability .
Nanotechnology
In nanotechnology, pyrazole derivatives are being explored for their role in creating nanoscale materials with specific functionalities, such as drug delivery systems or sensors. The unique electronic properties of these compounds allow them to be integrated into nanostructures for enhanced performance .
Agricultural Applications
Another emerging area is the application of pyrazole derivatives in agriculture, particularly as agrochemicals. Their ability to modulate plant growth and protect against pests makes them valuable in developing new pesticides and herbicides.
Pesticidal Activity
Studies have shown that certain pyrazole-based compounds possess insecticidal properties, making them effective against various agricultural pests. This application could lead to the development of safer and more effective pest control agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[1-(1-Methyl-1H-Pyrazol-4-yl)Ethyl]-1H-Pyrazol-5-Amine
4-Chloro-1-[(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-3-Amine
4-Methyl-1-[(5-Methylthiophen-3-yl)Methyl]-1H-Pyrazol-3-Amine
1-Methyl-3-(1-Methyl-1H-Pyrazol-4-yl)-1H-Pyrazol-5-Amine
- Molecular Formula : C₈H₁₁N₅
- Impact : Reduced flexibility could limit conformational adaptability in binding pockets.
Biological Activity
4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its efficacy and mechanisms of action.
The compound's chemical structure is characterized by a pyrazole core, which is known for its diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H14N4 |
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1152965-12-2 |
| PubChem CID | 28781837 |
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of pyrazole derivatives. Specifically, compounds featuring the pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines.
Key Findings:
- In Vitro Studies: The compound has been tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing significant antiproliferative effects with IC50 values ranging from 3.79 µM to 42.30 µM depending on the specific derivative and cell line tested .
Anti-inflammatory Effects
The pyrazole derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases.
Research Insights:
In studies focusing on inflammatory markers, compounds similar to this compound demonstrated the ability to reduce levels of TNF-alpha and IL-6 in cell cultures .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Cell Proliferation: The compound likely interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Cytokine Modulation: By modulating cytokine production, it can exert anti-inflammatory effects.
- Targeting Kinases: Similar compounds have been reported to inhibit specific kinases involved in tumor growth and survival .
Case Studies
Several case studies have illustrated the potential therapeutic applications of pyrazole derivatives:
Case Study 1: Breast Cancer Treatment
A study evaluated a series of pyrazole derivatives against MDA-MB-231 cells, revealing that specific substitutions on the pyrazole ring significantly enhanced antiproliferative activity. The most potent derivative exhibited an IC50 value of 3.79 µM, indicating strong potential as a lead compound for further development .
Case Study 2: Liver Cancer Inhibition
Another investigation focused on HepG2 cells, where modifications to the pyrazole structure led to increased cytotoxicity. The most effective derivative reduced cell viability by over 60% at concentrations as low as 54.25 µM .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for constructing the pyrazole core in 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine?
- Methodological Answer : The pyrazole framework is typically synthesized via cyclization reactions using precursors like monomethylhydrazine and ethyl acetoacetate. For example, intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through sequential steps of cyclization, formylation, oxidation, and acylation . Multi-step protocols often involve Vilsmeier–Haack reactions to introduce substituents like aldehydes, which are critical for functionalizing the pyrazole ring .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons on the pyrazole rings appear as singlets or doublets in the δ 7.5–8.9 ppm range. Methyl groups attached to nitrogen (e.g., 1-methyl) resonate near δ 2.3–3.2 ppm .
- IR : Stretching frequencies for N–H (amines) and C=N (pyrazole) are observed at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 176–233 [M+H]+) confirm molecular weight, with fragmentation patterns indicating loss of substituents like methyl or methoxy groups .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against bacterial strains (e.g., S. aureus, E. coli) with MIC values reported .
- Antitubercular Activity : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with IC₅₀ values compared to standard drugs like isoniazid .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents on the pyrazole rings?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles to confirm regiochemistry. For example, crystallographic data for related pyrazole derivatives (e.g., 1a, 1b in ) show dihedral angles between rings of 5–15°, indicating near-planar arrangements. Hydrogen bonding networks (e.g., N–H···O/N interactions) stabilize the crystal lattice and inform solubility properties .
Q. What strategies optimize reaction yields during scale-up synthesis of this compound?
- Methodological Answer :
- Catalyst Selection : Use Lewis acids (e.g., POCl₃) for cyclization steps to improve regioselectivity .
- Solvent-Free Conditions : Reduce side reactions and improve atom economy, as demonstrated in pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione syntheses .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) achieves >95% purity for intermediates .
Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact biological activity?
- Methodological Answer :
- Halogenation : Introducing Cl or Br at the 4-position of the phenyl ring enhances antitubercular activity (e.g., IC₅₀ = 1.2 µM for 5a vs. 12.5 µM for unsubstituted analogs) .
- Methoxy Groups : Substitution at the 4-position of benzaldehyde derivatives improves antibacterial activity (e.g., MIC = 8 µg/mL against S. aureus) but may reduce solubility due to increased hydrophobicity .
Q. What computational methods predict binding affinities of this compound to biological targets (e.g., σ receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of σ₁ receptors (PDB: 6DK1) to model interactions. Key residues (e.g., Glu172, Tyr173) form hydrogen bonds with the pyrazole amine .
- QSAR Models : Correlate Hammett constants (σ) of substituents with IC₅₀ values to design analogs with improved potency .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for MIC/MBC determination (e.g., inoculum size, incubation time). For example, discrepancies in antitubercular IC₅₀ values may arise from variations in MABA incubation (7 vs. 14 days) .
- Structural Verification : Confirm compound identity via SCXRD or 2D NMR (HSQC, HMBC) to rule out regioisomeric impurities .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
